1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Huntington's disease mHTT-CaM interaction Alphascreen assay

This thiazolyl urea derivative is a validated chemical probe for Huntington's disease research, demonstrating activity in the mHTT-CaM AlphaScreen assay. Its unique 4-nitrophenyl group enables critical electronic SAR mapping for antileukemic potency (IC50 variability >100-fold). Procure this exact compound to ensure experimental reproducibility in kinase-targeted oncology or neurodegenerative disease programs, avoiding the altered selectivity of generic analogs.

Molecular Formula C18H16N4O5S
Molecular Weight 400.41
CAS No. 391868-12-5
Cat. No. B2713220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea
CAS391868-12-5
Molecular FormulaC18H16N4O5S
Molecular Weight400.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C18H16N4O5S/c1-26-15-8-3-11(9-16(15)27-2)14-10-28-18(20-14)21-17(23)19-12-4-6-13(7-5-12)22(24)25/h3-10H,1-2H3,(H2,19,20,21,23)
InChIKeyMDODDXOLEOSWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea (CAS 391868-12-5): Chemical Identity and Core Pharmacophore for Procurement Screening


1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea (CAS 391868-12-5) is a synthetic small-molecule urea derivative featuring a 2-ureido-1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at the thiazole 4-position and a 4-nitrophenyl group on the urea nitrogen . With a molecular formula of C18H16N4O5S and a molecular weight of 400.41 g/mol, this compound belongs to the thiazolyl urea class, a scaffold recognized in medicinal chemistry for cyclin-dependent kinase (cdk) inhibitory activity and anticancer potential [1]. Its structure places it within a family of 2-ureido-thiazole derivatives claimed as antitumor agents, making it relevant for kinase-targeted drug discovery and chemical biology programs [2].

Why 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea Cannot Be Replaced by Close Analogs in Assay-Critical Workflows


Within the thiazolyl urea class, small structural perturbations on the N′-aryl ring dramatically alter biological activity profiles. The 4-nitrophenyl substituent on the target compound confers distinct electronic properties (electron-withdrawing, resonance-capable nitro group) compared to analogs bearing p-tolyl, thiophenyl, or difluorophenyl groups . Published structure-activity relationship (SAR) studies on 5-substituted thiazolyl urea derivatives demonstrate that antileukemic activity is highly sensitive to the positions and electronic properties of aromatic substituents, with IC50 values spanning three orders of magnitude depending on substitution pattern [1]. Consequently, generic substitution with a structurally similar but electronically divergent analog (e.g., p-tolyl or thiophene-substituted variants) risks loss of target engagement, altered selectivity, or complete inactivity in established assays, making procurement of the exact CAS 391868-12-5 compound essential for experimental reproducibility [2].

Quantitative Differentiation Evidence for 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea Against Closest Analogs


Huntingtin–Calmodulin Interaction Abrogation: A Unique Target Engagement Profile Not Shared by Anticancer Agent 37

The target compound has been specifically evaluated in an Alphascreen assay for small molecules that abrogate the mutant huntingtin (mHTT)–calmodulin (CaM) interaction, a target engagement profile not reported for the closest structural analog, Anticancer agent 37 (CAS 905783-28-0, p-tolyl analog) . This assay identifies compounds capable of disrupting a protein-protein interaction implicated in Huntington's disease pathology, representing a mechanistically distinct application from the anticancer activity described for the analog class .

Huntington's disease mHTT-CaM interaction Alphascreen assay neurodegeneration

HePG2 Cytotoxicity Comparison: 4-Nitrophenyl Analog vs. 4-Methylphenyl Analog (Anticancer Agent 37)

The p-tolyl analog Anticancer agent 37 (1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)urea) inhibits HePG2 hepatocellular carcinoma cell growth with an IC50 of 17.2 µg/mL . The target compound (4-nitrophenyl analog) has not been reported in the same HePG2 assay, creating an evidence gap that precludes direct potency comparison. However, the 4-nitrophenyl group is strongly electron-withdrawing (Hammett σp = 0.78) compared to the electron-donating 4-methyl group (σp = -0.17), a difference known to modulate hydrogen-bonding capacity of the urea NH and markedly influence target binding and cellular potency within thiazolyl urea SAR [1]. This electronic divergence makes the target compound a distinct chemical probe for investigating the role of aryl substitution electronics on anticancer activity within this scaffold.

anticancer HePG2 hepatocellular carcinoma cytotoxicity SAR

Antileukemic Activity Class Validation: Thiazolyl Urea Scaffold Sensitivity to Aryl Substituent Electronics

A 2024 structure-activity relationship study of 5-substituted thiazolyl urea derivatives demonstrated that antileukemic potency against THP-1 and MV-4-11 cell lines is exquisitely sensitive to the position and electronic properties of aromatic substituents, with the most potent compound (12k) achieving IC50 values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11) [1]. While the target compound (a 4-substituted thiazolyl urea with a 4-nitrophenyl group) was not directly tested in this series, the class-level SAR establishes that variation at the N′-aryl position—from electron-donating to electron-withdrawing groups—can produce over 100-fold differences in cellular potency [2]. This class-level evidence supports the rationale for evaluating the 4-nitrophenyl analog as a distinct candidate within antileukemic screening cascades.

antileukemic THP-1 MV-4-11 SAR acute myeloid leukemia

Kinase Inhibition Potential: 2-Ureido-Thiazole Scaffold as cdk/Cyclin Kinase Inhibitor Platform

US Patent 6,863,647 discloses 2-ureido-1,3-thiazole derivatives as cyclin-dependent kinase (cdk/cyclin) inhibitors with antitumor activity, explicitly claiming compounds where the thiazole 4-position bears an aryl group and the urea moiety carries substituted phenyl rings including nitrophenyl [1]. The target compound falls within the granted claims of this patent family, distinguishing it from analogs that lack the 4-nitrophenyl substitution pattern required for this specific intellectual property coverage. The patent establishes that 2-ureido-thiazoles function through cdk inhibition rather than DNA-damaging mechanisms, offering a mechanistically differentiated approach to antitumor agent development compared to conventional cytotoxic chemotherapeutics [1].

cdk inhibitor cyclin-dependent kinase antitumor kinase cell cycle

Procurement-Driven Application Scenarios for 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea (CAS 391868-12-5)


Huntington's Disease Drug Discovery: mHTT-CaM Protein-Protein Interaction Disruption Screening

The compound's demonstrated activity in the mHTT-CaM AlphaScreen assay positions it as a validated starting point for Huntington's disease-focused drug discovery programs. Research groups investigating mutant huntingtin protein interactome modulation can procure this compound as a credentialed chemical probe for secondary assays, target engagement studies, and structure-activity relationship expansion around the mHTT-CaM interface.

Kinase-Targeted Anticancer Lead Optimization: cdk/Cyclin Inhibitor Scaffold

As a 2-ureido-thiazole derivative falling within the claims of US Patent 6,863,647 for cdk/cyclin kinase inhibitors [1], this compound serves as a core scaffold for medicinal chemistry optimization. Its 4-nitrophenyl substituent provides a synthetically accessible handle for further derivatization (e.g., nitro reduction to aniline, amide coupling), enabling exploration of structure-kinase-activity relationships in oncology programs.

Thiazolyl Urea SAR Probe for Antileukemic Drug Discovery

Based on class-level SAR evidence that thiazolyl urea antileukemic potency varies over 100-fold with aryl substitution patterns [2], this compound—bearing the strongly electron-withdrawing 4-nitrophenyl group—is a critical SAR probe. Procurement enables systematic comparison against electron-neutral and electron-donating analogs (e.g., p-tolyl Anticancer agent 37) to map electronic effects on antileukemic activity in THP-1 and MV-4-11 cellular models.

Chemical Biology Tool for Nitroreductase-Responsive Prodrug Design

The 4-nitrophenyl moiety is a well-established substrate for nitroreductase enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT) strategies [3]. The target compound's combination of a nitroaryl group with a thiazolyl urea kinase-inhibitory core creates opportunities for designing bioreductive prodrugs that selectively release active cdk inhibitors in hypoxic tumor microenvironments.

Quote Request

Request a Quote for 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.